molecular formula C8H5BrS B1340190 4-Bromobenzo[b]thiophene CAS No. 5118-13-8

4-Bromobenzo[b]thiophene

Cat. No. B1340190
CAS RN: 5118-13-8
M. Wt: 213.1 g/mol
InChI Key: QPBSEYFVZDMBFW-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene is an organic compound with the molecular formula C8H5BrS . It is used as an important intermediate in the drug ipiprazole for the treatment of schizophrenia .


Synthesis Analysis

A synthetic route has been reported which uses 2-bromo-6-fluorobenzaldehyde as a raw material to generate etherification reaction with chloro or bromo methyl mercaptan to obtain 2-chloro (bromo) methyl ether-6-bromobenzaldehyde. This then undergoes a Wittig reaction to obtain the target compound 4-bromobenzo[b]thiophene .


Chemical Reactions Analysis

4-Bromobenzo[b]thiophene can participate in various chemical reactions. For instance, it can undergo electrochemically-promoted synthesis to form benzothiophene-1,1-dioxides . It can also participate in reactions involving the formation of 4,7-dibromobenzo[b]thiophene derivatives .


Physical And Chemical Properties Analysis

4-Bromobenzo[b]thiophene has a density of 1.6±0.1 g/cm3, a boiling point of 284.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 28 Å2, and a molar volume of 129.2±3.0 cm3 .

Scientific Research Applications

4-Bromobenzo[b]thiophene: A Comprehensive Analysis of Scientific Research Applications

Safety and Hazards

4-Bromobenzo[b]thiophene should be handled with care. It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Thiophene-based compounds like 4-Bromobenzo[b]thiophene have been gaining interest in synthetic organic chemistry, photochemistry, electrochemistry, and theoretical chemistry, as well as materials chemistry . They are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices . Therefore, the future directions of 4-Bromobenzo[b]thiophene could involve further exploration of its applications in these areas.

properties

IUPAC Name

4-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBSEYFVZDMBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477434
Record name 4-Bromobenzo[b]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzo[b]thiophene

CAS RN

5118-13-8
Record name 4-Bromobenzo[b]thiophene
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Record name 4-Bromobenzo[b]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-benzothiophene
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Synthesis routes and methods I

Procedure details

Copper powder (49.8 g) is added to a stirred mixture of 4-bromo-benzo[b]thiophene-2-carboxylic acid (995.5 g, 3.87 mol) and quinoline (1.99 L) and the resultant mixture is heated to and maintained at 15 to 195° C. for 5 h. The mixture is allowed to cool to room temperature and the reaction is quenched by the addition of a mixture of ice (5.81 Kg) and concentrated hydrochloric acid (2.48 L). TBME (9 L) is added and the mixture is stirred vigorously for 10 min and filtered. The clarified layers are separated and the aqueous layer is extracted with TBME (1.0 L). The combined extracts are washed with hydrochloric acid (1 M, 2×5.00 L) and water (4.0 L), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product (640 g) as a brown oil which solidifies on standing overnight. The residue is slurried in methanol (500 mL, 0.5 vol) at −10 to 0° C. for 1.5 h, the observed solid material is collected by filtration and pulled dry on the filter. The methanolic mother liquors are concentrated by rotary evaporation. The residue is combined with the isolated solid material, slurried in TBME (2.0 L) and the collected solids are washed with TBME (660 L). The combined liquors and washes are washed with hydrochloric acid (1 M, 660 mL), saturated aqueous sodium hydrogen carbonate. (2×1.0 L) and water (4.0 L), dried over magnesium sulfate, filtered and concentrated by rotary evaporation at 40° C. to afford the crude product. The residue is slurried in methanol (1.10 L) at −10 to 0° C. for 1 h. The observed solid is collected by filtration and dried under vacuum at 20° C. to afford 4-bromo-benzo[b]thiophene as an off-white solid (315 g, 37%). 1H NMR (CDCl3): δ 7.81 (d, 1H, J=8.0 Hz), 7.57-7.48 (m, 3H), 7.21 (t, 1H, J=7.7 Hz).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Three
Quantity
995.5 g
Type
reactant
Reaction Step Four
Quantity
1.99 L
Type
reactant
Reaction Step Four
Quantity
49.8 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-bromobenzo[b]thiophene-2-carboxylic acid (21.05 g), copper powder (7.0 g) and quinoline (170 ml) was stirred at 180-190° C. for 1 hour, allowed to cool to ambient temperature and poured into 2M hydrochloric acid (900 ml). Ethyl acetate (500 ml) was added, the mixture was stirred for 15 minutes, then it was filtered through Celite. The aqueous phase was separated and shaken with ethyl acetate (200 ml), then the combined ethyl acetate solutions were washed with water (500 ml) and saturated aqueous sodium chloride solution (500 ml), dried (Na2SO4), and the solvents were removed in vacuo. The residue was purified by flash chromatography over silica using petroleum ether (b.p. 60-80° C.) as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 4-bromobenzo[b]thiophene (9.55 g) as a colourless oil which was used without further purification.
Quantity
21.05 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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